2-Bromo-3-formylbenzoic acid
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Overview
Description
2-Bromo-3-formylbenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of a bromine atom and a formyl group attached to the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylbenzoic acid typically involves the bromination of 3-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Mild reducing agents like sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.
Oxidation: 2-Bromo-3-carboxybenzoic acid.
Reduction: 2-Bromo-3-hydroxymethylbenzoic acid.
Scientific Research Applications
2-Bromo-3-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-formylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Bromo-3-formylbenzoic acid can be compared with other similar compounds, such as:
3-Bromo-2-formylbenzoic acid: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.
2-Chloro-3-formylbenzoic acid: The chlorine atom can influence the compound’s chemical properties and reactivity compared to the bromine analog.
2-Bromo-4-formylbenzoic acid: The position of the formyl group can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Bromo-3-formylbenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms contributing to its activity.
Chemical Structure and Properties
This compound is characterized by a bromine atom and a formyl group attached to a benzene ring. Its molecular formula is C8H5BrO2. The presence of the bromine substituent can enhance the compound's reactivity, making it an interesting candidate for various biological applications.
Synthesis
The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and formylation reactions. These synthetic pathways often involve starting materials such as 3-bromobenzoic acid and appropriate reagents to introduce the formyl group.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Candida albicans | 18 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. The compound demonstrated notable cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HCT-116 | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may possess anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with DNA : Molecular docking studies indicate potential interactions with DNA, which could disrupt replication in rapidly dividing cells .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
- Cancer Research : In a preclinical study, the effects of this compound on tumor growth in mice were assessed. The results demonstrated a reduction in tumor size when treated with this compound compared to control groups, indicating its potential as an anticancer therapeutic .
Properties
IUPAC Name |
2-bromo-3-formylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNRCZTFKBHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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